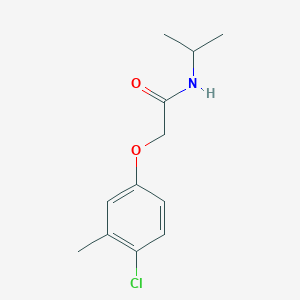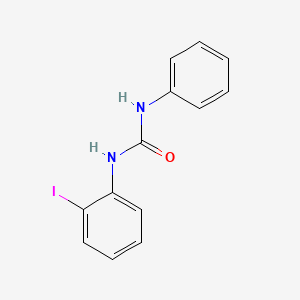
(3,4-difluorophenyl)(3-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-difluorophenyl)(3-pyridinylmethyl)amine, also known as DFPM, is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFPM is a heterocyclic compound that contains both a pyridine and a phenyl ring, making it a versatile molecule for drug design and synthesis.
Mécanisme D'action
(3,4-difluorophenyl)(3-pyridinylmethyl)amine acts as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This results in a conformational change in the receptor that alters its signaling properties. This compound has been shown to increase the affinity of the M3 receptor for its endogenous ligand, acetylcholine, leading to increased bronchodilation in animal models of asthma and COPD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of effects on biochemical and physiological processes. In addition to its activity at the M3 receptor, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synapse, leading to enhanced neurotransmission. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
(3,4-difluorophenyl)(3-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to synthesize and modify. It also has high affinity for the M3 receptor, making it a useful tool for studying the physiological effects of M3 receptor activation. However, this compound has some limitations as well. It has a relatively short half-life in vivo, meaning that it may not be suitable for long-term studies. Additionally, its effects on other GPCRs are not well understood, which could limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on (3,4-difluorophenyl)(3-pyridinylmethyl)amine. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the identification of other GPCRs that are modulated by this compound, which could lead to the development of new therapies for a variety of diseases. Finally, studies on the effects of this compound on other physiological systems, such as the cardiovascular and nervous systems, could provide valuable insights into the potential therapeutic applications of this compound.
Méthodes De Synthèse
(3,4-difluorophenyl)(3-pyridinylmethyl)amine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine boronic acid with a difluorophenyl halide in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Stille coupling reaction.
Applications De Recherche Scientifique
(3,4-difluorophenyl)(3-pyridinylmethyl)amine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of this compound as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been shown to have high affinity for the M3 muscarinic receptor, making it a potential candidate for the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
3,4-difluoro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIKZSQMMJDBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5757283.png)
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)


![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
